N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
The compound is a benzenesulfonamide derivative . Benzenesulfonamide derivatives are a class of compounds that have been studied for various applications, including antimicrobial activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzenesulfonamide derivatives can be synthesized from benzenesulfonyl chloride . Another compound, N-Methyl-N-tosyl trifluoromethanesulfenamide, is mentioned as a universal reagent for trifluoromethylthiolation . This might suggest potential synthesis routes for related compounds.Scientific Research Applications
Medicinal Chemistry and Therapeutic Potentials The synthesis and characterization of derivatives related to N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide have shown promising results in various therapeutic areas. For instance, studies have shown that certain derivatives exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their potential therapeutic effects against conditions like hepatitis C virus (HCV) infections and various forms of cancer. One derivative, in particular, displayed potent anticancer activity against a broad panel of 60 human tumor cell lines without causing tissue damage, highlighting its potential as a safe therapeutic agent (Ş. Küçükgüzel et al., 2013).
Biochemical and Enzymatic Inhibition Studies Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a critical role in neurodegenerative diseases. These inhibitors offer a new avenue for exploring the pathophysiological role of the kynurenine pathway following neuronal injury and hold potential for treating related conditions (S. Röver et al., 1997).
Antimicrobial and Anticancer Activities Ternary complexes derived from N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide and its analogs have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These complexes have shown significant potential in binding with calf thymus DNA and exhibit notable anticancer activities, particularly against colon adenocarcinoma and leukemia cell lines, primarily through apoptosis. This suggests their application in developing new anticancer drugs (M. González-Álvarez et al., 2013).
Material Science and Coordination Chemistry In the field of material science, the incorporation of N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives into metal-organic frameworks (MOFs) and coordination complexes has been explored. These studies aim to understand the effects of sulfonamide derivatives on the structural and functional properties of MOFs, including their luminescence and antibacterial properties. Such research contributes to the design of materials with potential applications in sensing, catalysis, and as antimicrobial agents (Xun Feng et al., 2021).
Antimicrobial Activity N-pyridin-3-yl-benzenesulfonamide and its derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The synthesis and characterization of these compounds provide a foundation for developing new antimicrobials with high efficacy against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance (A.O. Ijuomah et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-3-5-16(6-4-15)28(25,26)24-12-14-2-1-9-23-17(14)13-7-10-22-11-8-13/h1-11,24H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVBLWIIUZIXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |
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